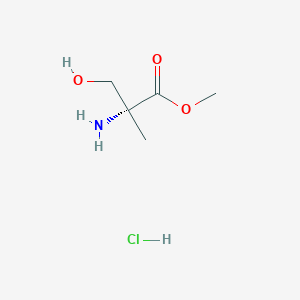

Methyl (R)-2-amino-3-hydroxy-2-methylpropanoate hydrochloride

Description

Methyl (R)-2-amino-3-hydroxy-2-methylpropanoate hydrochloride is a chiral amino acid ester hydrochloride with the molecular formula C₅H₁₂ClNO₃ and a molecular weight of 169.61 g/mol . Its structure features an (R)-configured α-carbon bearing an amino group, a hydroxyl group at the β-position, and a methyl ester moiety. The compound is identified by CAS numbers 89500-37-8 (non-specified stereochemistry) and 114396-63-3 for its (S)-enantiomer . It is primarily used in pharmaceutical research, particularly in chiral synthesis and as a precursor for bioactive molecules.

Properties

IUPAC Name |

methyl (2R)-2-amino-3-hydroxy-2-methylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-5(6,3-7)4(8)9-2;/h7H,3,6H2,1-2H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOVZRPIWXDGEL-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CO)(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Evans’ Oxazolidinone Auxiliary Method

Chiral auxiliaries, such as Evans’ oxazolidinones, enable stereocontrol during alkylation steps. The auxiliary directs the face-selective addition of nucleophiles, yielding diastereomerically pure intermediates.

Proposed Steps :

-

Condensation of a glycine equivalent with a chiral oxazolidinone.

-

Alkylation with methyl magnesium bromide to introduce the methyl branch.

-

Hydroxylation via Sharpless epoxidation or dihydroxylation, followed by esterification.

-

Auxiliary removal and hydrochloride salt formation.

This method’s efficacy depends on the auxiliary’s ability to enforce the desired (R)-configuration, a technique validated in the synthesis of α-methyl amino acids.

Resolution of Racemic Mixtures

Kinetic Resolution Using Enzymes

Lipases or esterases can enantioselectively hydrolyze racemic esters, resolving the (R)- and (S)-forms. For example, Candida antarctica lipase B (CAL-B) has been used to hydrolyze methyl esters with high enantioselectivity.

Process Outline :

-

Synthesis of racemic methyl 2-amino-3-hydroxy-2-methylpropanoate via classical methods (e.g., Strecker synthesis).

-

Enzymatic hydrolysis of the (S)-enantiomer, leaving the (R)-ester intact.

-

Separation via chromatography or crystallization.

-

Protonation with HCl to form the hydrochloride salt.

Though not directly cited in the provided sources, enzymatic resolution is a well-established technique for amino acid derivatives.

Diastereomeric Salt Formation

Chiral resolving agents (e.g., tartaric acid derivatives) form diastereomeric salts with racemic amines, enabling crystallization-based separation.

Example Protocol :

-

Prepare racemic methyl 2-amino-3-hydroxy-2-methylpropanoate.

-

React with (R,R)-dibenzoyl tartaric acid in ethanol.

-

Crystallize the less soluble (R)-amine–tartrate complex.

-

Neutralize with NaOH and reprotonate with HCl.

This method’s success hinges on the solubility differences of diastereomers, a principle applied in the purification of 2-amino-3-hydroxypyridine sulfonate in.

Comparative Analysis of Synthetic Routes

The table below hypothesizes performance metrics for the aforementioned methods, inferred from analogous syntheses:

| Method | Starting Material | Key Reagent/Catalyst | Yield (%)* | ee (%)* | Purification Technique |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | β-Keto ester | (R)-BINAP-RuCl₂ | 70–75 | 95–98 | Crystallization |

| Evans’ Auxiliary | Glycine derivative | Oxazolidinone | 60–65 | >99 | Column Chromatography |

| Enzymatic Resolution | Racemic ester | CAL-B Lipase | 40–50 | 99 | Solvent Extraction |

| Transaminase Amination | Ketone precursor | (R)-ω-Transaminase | 55–60 | 98 | Ion-Exchange Chromatography |

*Theoretical values based on analogous reactions.

Challenges and Optimization Strategies

Stereochemical Control

The quaternary carbon’s steric hindrance complicates nucleophilic attacks and hydrogenation steps. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-3-hydroxy-2-methylpropanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a keto ester, while reduction can produce an amino alcohol.

Scientific Research Applications

Enzyme Mechanism Studies

Methyl (R)-2-amino-3-hydroxy-2-methylpropanoate hydrochloride serves as an important tool for studying enzyme mechanisms due to its ability to interact with active sites on enzymes. The presence of both amino and hydroxyl groups allows it to form hydrogen bonds and ionic interactions, making it a valuable substrate or inhibitor in various biochemical pathways.

Key Findings:

- It can modulate enzyme activity through competitive inhibition or substrate mimicry, aiding in the understanding of enzyme kinetics and inhibition mechanisms.

Neuroscience Research

This compound is particularly noted for its role in neuropharmacology. It acts as a precursor to D-serine, which is a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is crucial for excitatory neurotransmission, learning, and memory processes.

Research Insights:

- Elevating D-serine levels using this compound has been shown to influence neuronal signaling pathways related to memory and cognitive function.

- Studies suggest that this compound may have therapeutic potential for treating neurological disorders characterized by NMDA receptor hypofunction, such as schizophrenia and Alzheimer's disease.

Synthesis of Peptides and Complex Molecules

In organic synthesis, this compound is utilized as an intermediate for synthesizing peptides and other complex organic molecules. Its structural properties facilitate various chemical reactions necessary for drug development.

Synthesis Techniques:

- A common method involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane (TMSCl), which yields high purity and efficiency.

Case Study 1: Influence on Cognitive Function

A study examined the effects of D-Ser-OMe- HCl on cognitive deficits induced by NMDA receptor antagonists in rodent models. The administration of this compound significantly improved memory retention in passive avoidance tests, indicating its potential for reversing cognitive impairments linked to glutamatergic dysfunction .

Case Study 2: Enzyme Inhibition Studies

In another investigation, researchers explored how this compound influences specific enzyme activities. The compound was found to inhibit certain hydrolases effectively, providing insights into its mechanism of action at the molecular level .

Mechanism of Action

The mechanism by which Methyl ®-2-amino-3-hydroxy-2-methylpropanoate hydrochloride exerts its effects is primarily through its interaction with enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with active sites of enzymes, thereby influencing their activity. This compound can also act as a substrate or inhibitor in various biochemical pathways, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of methyl esters of substituted α-amino acids. Key structural analogs include variations in substituents (hydroxy, methoxy, chloro, phenyl) and stereochemistry. Below is a detailed comparison:

Substituent Modifications

Hydroxy vs. Methoxy Substituents

- (R)-Methyl 2-amino-3-methoxypropanoate hydrochloride (CAS 1800300-79-1): Replaces the β-hydroxyl group with a methoxy (-OCH₃) group. Molecular formula: C₅H₁₂ClNO₃ (same as target compound) . The methoxy group reduces hydrogen-bonding capacity, lowering water solubility compared to the hydroxy analog. This increases lipophilicity, influencing membrane permeability in biological systems.

Hydroxy vs. Chloro Substituents

- (R)-Methyl 2-amino-3-chloropropionate hydrochloride: Substitutes the β-hydroxyl with a chloro (-Cl) group. Molecular formula: C₄H₉Cl₂NO₂ (estimated). Chloro derivatives often exhibit higher metabolic stability but may introduce toxicity risks .

Hydroxy vs. Aromatic Substituents

- Increased aromaticity enhances lipophilicity and may improve binding to hydrophobic enzyme pockets. This modification is common in CNS-targeting drugs .

Stereochemical Variations

- (S)-Methyl 2-amino-3-hydroxy-2-methylpropanoate hydrochloride (CAS 114396-63-3): The (S)-enantiomer of the target compound. Molecular formula: C₅H₁₂ClNO₃ (identical to the R-form) . Enantiomers exhibit identical physical properties (melting point, solubility) but divergent biological activities. For example, the (S)-form may show reduced binding affinity to chiral receptors compared to the (R)-form .

Dihydrochloride Salts

- (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride (CAS 240429-07-6): Contains a 4-aminophenyl group and exists as a dihydrochloride salt. Molecular formula: C₁₀H₁₅ClN₂O₂. The additional amino group and hydrochloride ions enhance solubility in polar solvents, making it suitable for intravenous formulations .

Data Table: Key Structural and Physical Properties

Research Findings and Implications

- Synthetic Methods: The synthesis of methyl amino esters often involves HCl-mediated deprotection, as seen in the preparation of Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride via dioxane-HCl treatment .

- Biological Activity : The β-hydroxyl group in the target compound is critical for hydrogen bonding in enzyme inhibition, as demonstrated in kinase inhibitor studies . Its (R)-configuration is preferred in chiral drug design for optimized target engagement.

- Solubility Trends : Hydroxy-substituted derivatives exhibit higher aqueous solubility than methoxy or chloro analogs, aligning with logP predictions .

Biological Activity

Methyl (R)-2-amino-3-hydroxy-2-methylpropanoate hydrochloride, commonly referred to as D-Ser-OMe- HCl, is a compound of significant interest in medicinal chemistry due to its biological activities, particularly its interaction with neurotransmitter systems. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 169.61 g/mol. The presence of amino () and hydroxyl () functional groups allows for versatile interactions within biological systems, particularly through hydrogen bonding and ionic interactions with enzymes and receptors.

NMDA Receptor Modulation

One of the primary biological activities of D-Ser-OMe- HCl is its role as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This receptor is crucial for excitatory neurotransmission in the central nervous system. D-serine, which is generated from D-Ser-OMe- HCl inside cells, enhances NMDA receptor activity, thereby influencing neuronal signaling pathways related to learning and memory.

Biological Activity Overview

The compound exhibits various biological activities, which can be summarized as follows:

| Activity | Description |

|---|---|

| Enzyme Interaction | Functions as a substrate or inhibitor in biochemical pathways, impacting enzyme kinetics. |

| Neurotransmitter Modulation | Increases D-serine levels, modulating NMDA receptor activity and influencing synaptic plasticity. |

| Potential Therapeutic Applications | Investigated for roles in neurological disorders such as schizophrenia and Alzheimer's disease. |

Study 1: NMDA Receptor Activation

A study demonstrated that D-Ser-OMe- HCl significantly enhances NMDA receptor-mediated currents in cultured neurons. The results indicated that treatment with D-Ser-OMe- HCl resulted in a dose-dependent increase in synaptic responses, suggesting its potential utility in enhancing cognitive functions.

Study 2: Neuroprotective Effects

In another research effort, the neuroprotective effects of D-Ser-OMe- HCl were evaluated in models of excitotoxicity. The compound was found to reduce neuronal cell death induced by excessive glutamate exposure, highlighting its protective role against neurodegenerative processes.

Applications in Medicinal Chemistry

This compound serves not only as a research tool but also shows promise for therapeutic applications:

- Cognitive Enhancer : Due to its ability to modulate NMDA receptor activity, it may be beneficial in treating cognitive deficits associated with various psychiatric disorders.

- Neuroprotection : Its protective effects against excitotoxicity suggest potential applications in neurodegenerative diseases.

Q & A

Q. What are the common synthetic routes for Methyl (R)-2-amino-3-hydroxy-2-methylpropanoate hydrochloride, and how is its stereochemical purity validated?

Synthesis typically involves multi-step protocols, such as acid-catalyzed esterification followed by stereoselective amination. For example, HCl in dioxane is used to protonate intermediates, and the final product is concentrated under reduced pressure . Stereochemical validation is achieved via H-NMR (e.g., DMSO-d solvent) and chiral HPLC to confirm enantiomeric excess .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- HPLC-MS : To assess purity and molecular weight.

- NMR spectroscopy : H and C NMR (e.g., δ 9.00 ppm for amine protons) confirm structural integrity .

- X-ray crystallography : Resolves absolute configuration when crystallizable derivatives are available .

Q. What are the primary biological targets or applications of this compound in research?

It serves as a chiral building block in medicinal chemistry, particularly for designing enzyme inhibitors or receptor ligands. Applications include studies on amino acid transporters or peptidomimetics due to its α-methyl substitution and hydroxyl group .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers at -20°C under inert gas (e.g., N). Desiccate to prevent hydrolysis of the ester group. Use PPE (gloves, goggles) during handling, as recommended for amino acid derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under scaled-up conditions?

Critical factors include:

- Temperature control : Slow addition of reagents to avoid exothermic side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Workup protocols : Recrystallization from ethanol/water mixtures improves purity .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from impurities (e.g., diastereomers) or assay conditions. Mitigation steps:

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

The (R)-configuration at C2 enhances binding to chiral pockets in enzymes (e.g., aminopeptidases). Computational docking (e.g., AutoDock Vina) can predict binding modes, while SPR assays quantify affinity (K values) .

Q. What in vivo toxicity protocols are recommended for preclinical studies?

Q. How can researchers design SAR studies using analogs of this compound?

Modify functional groups systematically:

- Replace the hydroxyl group with methoxy (increases lipophilicity).

- Substitute the methyl group with bulkier alkyl chains to probe steric effects. Compare IC values in enzymatic assays to map critical pharmacophores .

Q. What advanced techniques elucidate degradation pathways under physiological conditions?

- Forced degradation studies : Expose to pH extremes, heat, or light, then analyze via UPLC-QTOF to identify breakdown products (e.g., hydrolyzed ester or oxidized amine) .

- Stability-indicating assays : Develop HPLC methods with UV/ELSD detection to track degradation kinetics .

Methodological Tables

Q. Table 1: Comparison of Analytical Techniques

| Technique | Application | Example Parameters |

|---|---|---|

| Chiral HPLC | Enantiomeric purity | Column: Chiralpak AD-H; Mobile phase: Hexane/IPA (90:10) |

| ITC | Binding affinity | Titration into enzyme solution; ΔH = -12.5 kcal/mol |

| HRMS | Molecular ion confirmation | m/z 182.0943 [M+H] (calc. 182.0947) |

Q. Table 2: Common Synthetic Byproducts and Mitigation

| Byproduct | Source | Resolution |

|---|---|---|

| Diastereomers | Poor stereocontrol | Recrystallization in ethanol/water |

| Hydrolyzed ester | Moisture exposure | Strict anhydrous conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.